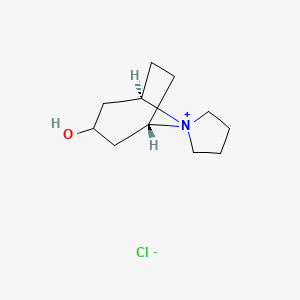![molecular formula C5O6 B569644 FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE CAS No. 122083-08-3](/img/structure/B569644.png)
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is an organic compound with the molecular formula C5O6. It is a heterocyclic compound containing a furan ring fused with a dioxole ring, and it is characterized by three carbonyl groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE typically involves the reaction of phosgene (COCl2) with dihydroxyfumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
COCl2+C4H4O6→C5O6+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A similar compound with a benzene ring fused to a dioxole ring.
4-Fluorobenzo[d][1,3]dioxole: A fluorinated derivative of benzodioxole.
Uniqueness
FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is unique due to its three carbonyl groups and the specific arrangement of its heterocyclic rings. This structure imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
122083-08-3 |
|---|---|
Fórmula molecular |
C5O6 |
Peso molecular |
156.049 |
Nombre IUPAC |
furo[3,4-d][1,3]dioxole-2,4,6-trione |
InChI |
InChI=1S/C5O6/c6-3-1-2(4(7)11-3)10-5(8)9-1 |
Clave InChI |
FZPGRYNZFKHGFX-UHFFFAOYSA-N |
SMILES |
C12=C(C(=O)OC1=O)OC(=O)O2 |
Sinónimos |
Furo[3,4-d]-1,3-dioxole-2,4,6-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


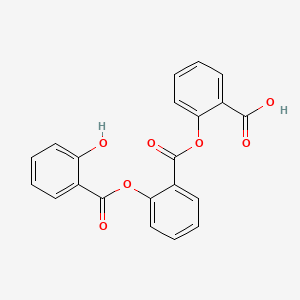
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)
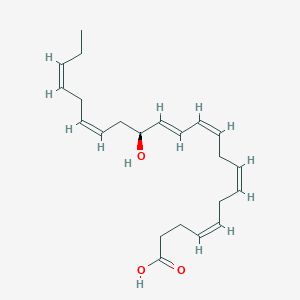
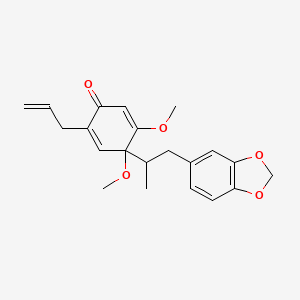
![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)



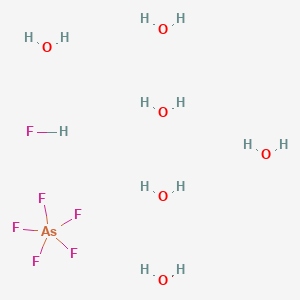
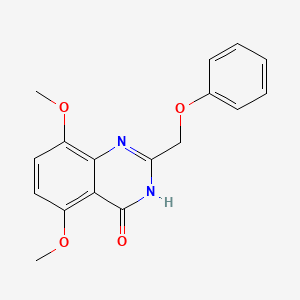
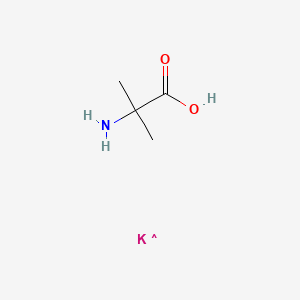
dimethylsilane](/img/structure/B569581.png)
![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)
